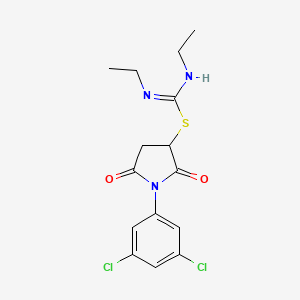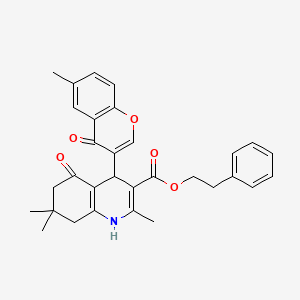
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, commonly known as Diethyldithiocarbamate (DDTC), is a chemical compound that has been extensively studied for its various scientific applications. DDTC is a chelating agent that has been used in many fields of research, including environmental science, pharmacology, and analytical chemistry.
Mecanismo De Acción
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is a chelating agent that forms stable complexes with metal ions. It works by binding to metal ions and removing them from solution. This compound has a high affinity for heavy metals such as copper, zinc, and cadmium. The metal-1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate complexes formed are stable and can be easily measured using analytical techniques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate in lab experiments is its high selectivity for heavy metals. This compound can selectively remove heavy metals from solutions without affecting other components. Additionally, this compound is relatively inexpensive and easy to use. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate. One area of research is the development of new methods for the synthesis of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound. This compound has been shown to have various biological effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, there is a need for research on the environmental impact of this compound. This compound has been used as a chelating agent for the removal of heavy metals from contaminated soil and water, and further research is needed to determine its effectiveness and potential environmental impact.
Métodos De Síntesis
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate can be synthesized by reacting carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction produces this compound as a yellow crystalline solid that is insoluble in water.
Aplicaciones Científicas De Investigación
1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been used in various scientific research applications due to its chelating properties. It has been used in environmental science to remove heavy metals from contaminated soil and water. This compound has also been used in pharmacology to study the effects of heavy metals on biological systems. In analytical chemistry, this compound has been used as a reagent for the determination of metals in complex matrices.
Propiedades
IUPAC Name |
[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-3-18-15(19-4-2)23-12-8-13(21)20(14(12)22)11-6-9(16)5-10(17)7-11/h5-7,12H,3-4,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOULLKWMCFPVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4953737.png)
![methyl 4-[(4-{5-[(cyclopropylcarbonyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4953738.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B4953745.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B4953778.png)


![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4953797.png)
![1-(3-chloro-4-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953801.png)

![2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)
![3-methyl-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B4953839.png)
